molecular formula C10H20Cl4N2O2 B12820136 Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide CAS No. 99976-50-8

Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide

Cat. No.: B12820136
CAS No.: 99976-50-8
M. Wt: 342.1 g/mol
InChI Key: BNYKQCCUTTYKGI-UHFFFAOYSA-N
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Description

Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethylenediamine as the core structure, with four 2-chloroethyl groups attached to the nitrogen atoms, and an additional two oxygen atoms forming dioxides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of ethylenediamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with 2-chloroethyl groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through distillation or recrystallization to remove any impurities and ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler amine derivatives. Substitution reactions result in the replacement of 2-chloroethyl groups with other functional groups.

Scientific Research Applications

Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide exerts its effects involves the interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to cross-linking and stabilization of molecular structures. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
  • Ethylenediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
  • Ethylenediamine, N,N,N’,N’-tetrakis(2-fluoroethyl)-, N,N’-dioxide

Uniqueness

Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to the presence of 2-chloroethyl groups, which confer specific reactivity and properties. Compared to its analogs with different halogen atoms, the chloroethyl groups provide a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

99976-50-8

Molecular Formula

C10H20Cl4N2O2

Molecular Weight

342.1 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-chloroethyl)ethane-1,2-diamine oxide

InChI

InChI=1S/C10H20Cl4N2O2/c11-1-5-15(17,6-2-12)9-10-16(18,7-3-13)8-4-14/h1-10H2

InChI Key

BNYKQCCUTTYKGI-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](CCCl)(CCCl)[O-])[N+](CCCl)(CCCl)[O-]

Origin of Product

United States

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